(S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol hydrochloride
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Overview
Description
(S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in medicinal chemistry. This compound is characterized by the presence of an amino group, a bromo-chlorophenyl group, and an ethan-1-ol moiety, making it a versatile intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromo-2-chlorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the corresponding amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized catalytic processes to enhance yield and purity. The use of chiral catalysts and continuous flow reactors can improve the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the halogen groups, yielding a simpler amine-alcohol structure.
Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Dehalogenated amine-alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a precursor in the development of antidepressants and antipsychotic drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing biological pathways. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol hydrochloride
- (S)-2-Amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol hydrochloride
- (S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride
Uniqueness
(S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol hydrochloride is unique due to the presence of both bromo and chloro substituents on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. This dual halogenation can enhance its binding affinity and specificity in medicinal applications.
Properties
IUPAC Name |
(2S)-2-amino-2-(4-bromo-2-chlorophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO.ClH/c9-5-1-2-6(7(10)3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAOOFBKNRAJBU-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)Cl)[C@@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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